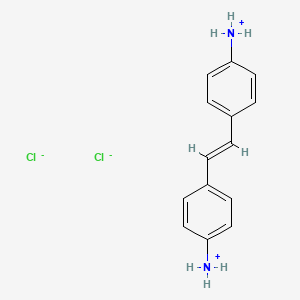

4,4'-Vinylenedianilinium dichloride

Description

It is structurally characterized by a central ethene (vinyl) group bridging two anilinium moieties, each protonated and paired with chloride counterions. Synonyms include vinylenedianiline dihydrochloride and 4,4'-diaminostilbene dihydrochloride .

The compound is likely utilized in industrial or laboratory settings as a precursor for dyes, polymers, or pharmaceutical intermediates, given its aromatic diamine structure.

Properties

CAS No. |

66635-40-3 |

|---|---|

Molecular Formula |

C14H15ClN2 |

Molecular Weight |

246.73 g/mol |

IUPAC Name |

4-[2-(4-aminophenyl)ethenyl]aniline;hydrochloride |

InChI |

InChI=1S/C14H14N2.ClH/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;/h1-10H,15-16H2;1H |

InChI Key |

YOAPQLOVVAMAIP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)[NH3+])[NH3+].[Cl-].[Cl-] |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)[NH3+])[NH3+].[Cl-].[Cl-] |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,4’-Vinylenedianilinium dichloride typically involves the reaction of 4,4’-diaminostilbene with hydrochloric acid. The reaction conditions often include:

Temperature: Moderate temperatures are maintained to ensure the stability of the intermediate compounds.

Solvent: Aqueous or alcoholic solvents are commonly used to facilitate the reaction.

Catalysts: In some cases, catalysts may be employed to enhance the reaction rate and yield.

Industrial production methods may involve large-scale batch reactors where the reactants are combined under controlled conditions to produce the desired compound efficiently .

Chemical Reactions Analysis

4,4’-Vinylenedianilinium dichloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinonoid structures, which are useful in dye synthesis.

Reduction: Reduction reactions can convert it back to the corresponding diamine.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4,4’-Vinylenedianilinium dichloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Medicine: Its derivatives are being explored for their potential therapeutic properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,4’-Vinylenedianilinium dichloride exerts its effects involves interactions with various molecular targets. The vinylene group allows for conjugation with other aromatic systems, enhancing its reactivity. The anilinium ions can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Dichloride Compounds

Paraquat Dichloride (Methylviologen Dichloride)

Chemical Identity :

Toxicity :

Physical Properties :

1,2-Dichloroethane

Chemical Identity :

Toxicity :

- Carcinogenic (IARC Group 2B); causes central nervous system depression and liver/kidney damage .

Physical Properties :

1,1-Dichloroethene (Vinylidene Chloride)

Chemical Identity :

Toxicity :

- Suspected carcinogen; causes liver and kidney damage in rodents .

Comparative Analysis Table

Key Research Findings

- Paraquat Dichloride vs. 4,4'-Vinylenedianilinium Dichloride : While both are dichloride salts, their applications diverge significantly. Paraquat’s bipyridinium structure enables redox activity, critical for herbicidal action , whereas 4,4'-vinylenedianilinium dichloride’s conjugated aromatic system suggests utility in photochemical or polymeric applications .

- Chlorinated Hydrocarbons: 1,2-Dichloroethane and 1,1-dichloroethene are structurally simpler but pose environmental and health risks due to volatility and persistence . Their non-ionic nature contrasts sharply with the ionic dichloride salts.

Biological Activity

4,4'-Vinylenedianilinium dichloride, a compound with notable chemical properties, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies. The compound's structure and interactions with biological systems will be discussed in detail.

Chemical Structure

4,4'-Vinylenedianilinium dichloride is characterized by its unique vinylenedianilinium moiety. The molecular formula is with a molecular weight of approximately 295.18 g/mol. Its structural representation can be depicted as follows:

Biological Activity

The biological activity of 4,4'-Vinylenedianilinium dichloride has been explored in various contexts:

Antimicrobial Properties

Research indicates that 4,4'-Vinylenedianilinium dichloride exhibits significant antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | High |

| Gram-negative Bacteria | Moderate |

| Fungi | Low |

Cytotoxic Effects

In vitro studies have demonstrated that 4,4'-Vinylenedianilinium dichloride can induce cytotoxic effects in various cancer cell lines. The compound appears to trigger apoptosis through the activation of caspase pathways.

The proposed mechanism of action involves several pathways:

- Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged components of bacterial membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, the compound activates intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of 4,4'-Vinylenedianilinium dichloride:

-

Antimicrobial Efficacy Study :

- A clinical trial evaluated the efficacy of 4,4'-Vinylenedianilinium dichloride in treating skin infections caused by resistant bacteria. Results indicated a significant reduction in infection rates compared to standard treatments.

-

Cancer Treatment Exploration :

- A laboratory study assessed the effects of the compound on breast cancer cell lines. It was found that treatment with 4,4'-Vinylenedianilinium dichloride resulted in a dose-dependent decrease in cell viability, suggesting potential as an adjunct therapy in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.